molecular formula C13H13N3O3 B7555704 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid

2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid

Cat. No. B7555704
M. Wt: 259.26 g/mol
InChI Key: RUNGJFLZKOKWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid, also known as MPAA, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. MPAA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid is not completely understood, but it is believed to inhibit the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid can reduce inflammation and pain.
Biochemical and Physiological Effects:
2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid has been shown to have anti-inflammatory and analgesic effects. It can reduce the production of prostaglandins, which are involved in inflammation and pain. 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid can also inhibit the production of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. In cancer research, 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid in lab experiments is its potential therapeutic applications in various diseases. 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid has been shown to have anti-inflammatory and analgesic properties, as well as potential anti-cancer and anti-Alzheimer's effects. However, one limitation of using 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid in lab experiments is its potential toxicity. 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid has been shown to have hepatotoxicity in animal studies, and further studies are needed to determine its safety in humans.

Future Directions

There are several future directions for 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid research. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Another direction is to study its mechanism of action in more detail, in order to develop more effective therapies. Additionally, further studies are needed to determine its safety and toxicity in humans, in order to develop safe and effective therapies. Finally, more research is needed to optimize the synthesis method of 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid, in order to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid involves several steps. The starting material is 1-methyl-4-carboxypyrazole, which is reacted with 2-bromoacetophenone in the presence of a base to form 2-[2-(1-methylpyrazol-4-yl)phenyl]acetophenone. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced using sodium borohydride to form 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid.

Scientific Research Applications

2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer research, 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. Studies have also shown that 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid can inhibit the production of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease have also been studied with 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid, and it has been shown to have anti-inflammatory effects.

properties

IUPAC Name

2-[2-[(1-methylpyrazole-4-carbonyl)amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-16-8-10(7-14-16)13(19)15-11-5-3-2-4-9(11)6-12(17)18/h2-5,7-8H,6H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNGJFLZKOKWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=CC=CC=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid

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